

Application Notes and Protocols for Co 102862

Whole-Cell Patch Clamp Studies

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Compound of Interest

Compound Name: Co 102862

Cat. No.: B1669277

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These application notes provide a detailed protocol for characterizing the effects of **Co 102862**, a potent, broad-spectrum, and state-dependent blocker of mammalian voltage-gated sodium channels, using the whole-cell patch clamp technique. The information is targeted towards researchers, scientists, and drug development professionals investigating the electrophysiological properties of this compound.

Introduction

Co 102862 (also known as V102862) is an orally active anticonvulsant.^{[1][2][3]} Its primary mechanism of action is the state-dependent blockade of voltage-gated sodium channels (Nav).^{[1][3]} This compound exhibits a higher affinity for the inactivated state of these channels compared to the resting state, making it a subject of interest for therapeutic development.^{[1][3]} [4] The whole-cell patch clamp technique is the gold standard for investigating the effects of such compounds on ion channel function with high temporal and spatial resolution.^{[5][6][7][8][9]} This document outlines the protocol for studying **Co 102862**'s interaction with Nav channels in both native neuronal preparations and heterologous expression systems.

Data Presentation

Table 1: Comparative Affinity of Co 102862 for Resting and Inactivated States of Voltage-Gated Sodium Channels

Cell Type	Channel Subtype	Dissociation Constant for Resting State (KR)	Dissociation Constant for Inactivated State (KI)
Rat Hippocampal Neurons	Native Na ⁺ Channels	>15 μ M	~0.6 μ M
HEK-293 Cells	rNav1.2	~30 μ M	~0.4 μ M

Data sourced from Ilyin et al., 2005.[\[1\]](#)[\[3\]](#)

Table 2: Kinetic Parameters of Co 102862 Binding

Cell Type	Channel Subtype	Parameter	Value
HEK-293 Cells	rNav1.2	Binding Rate to Inactivated Channels (k ⁺)	~1.7 μ M ⁻¹ s ⁻¹
Rat Hippocampal Neurons	Native Na ⁺ Channels	Inhibition Rate at -80 mV	~0.06 μ M ⁻¹ s ⁻¹

Data sourced from Ilyin et al., 2005.[\[1\]](#)[\[3\]](#)

Experimental Protocols

This protocol describes the whole-cell voltage-clamp method to measure sodium currents (I_{Na}) and assess the state-dependent block by **Co 102862**. The procedures are based on the methodologies described by Ilyin et al. (2005) and are supplemented with standard patch clamp procedures.[\[1\]](#)[\[3\]](#)

Materials and Solutions

Cell Preparations:

- Acutely Dissociated Rat Hippocampal Neurons: Prepared from embryonic or early postnatal rats according to established laboratory protocols.

- HEK-293 Cells Stably Expressing rNav1.2: Maintained in appropriate culture conditions. For experiments, plate cells onto coverslips a few days prior to recording.[6]

Solutions:

- Artificial Cerebrospinal Fluid (aCSF) / Extracellular Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[5][6] The solution should be bubbled with carbogen (95% O₂ / 5% CO₂) and have an osmolarity of ~290 mOsm.[6]
- Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[6] Aliquot and store at -20°C.[6]
- **Co 102862** Stock Solution: Prepare a stock solution in DMSO.[2] For final application, dilute the stock solution into the aCSF to the desired concentrations (e.g., 0.1 - 30 μM). Ensure the final DMSO concentration does not exceed a level that affects channel function (typically <0.1%).

Equipment

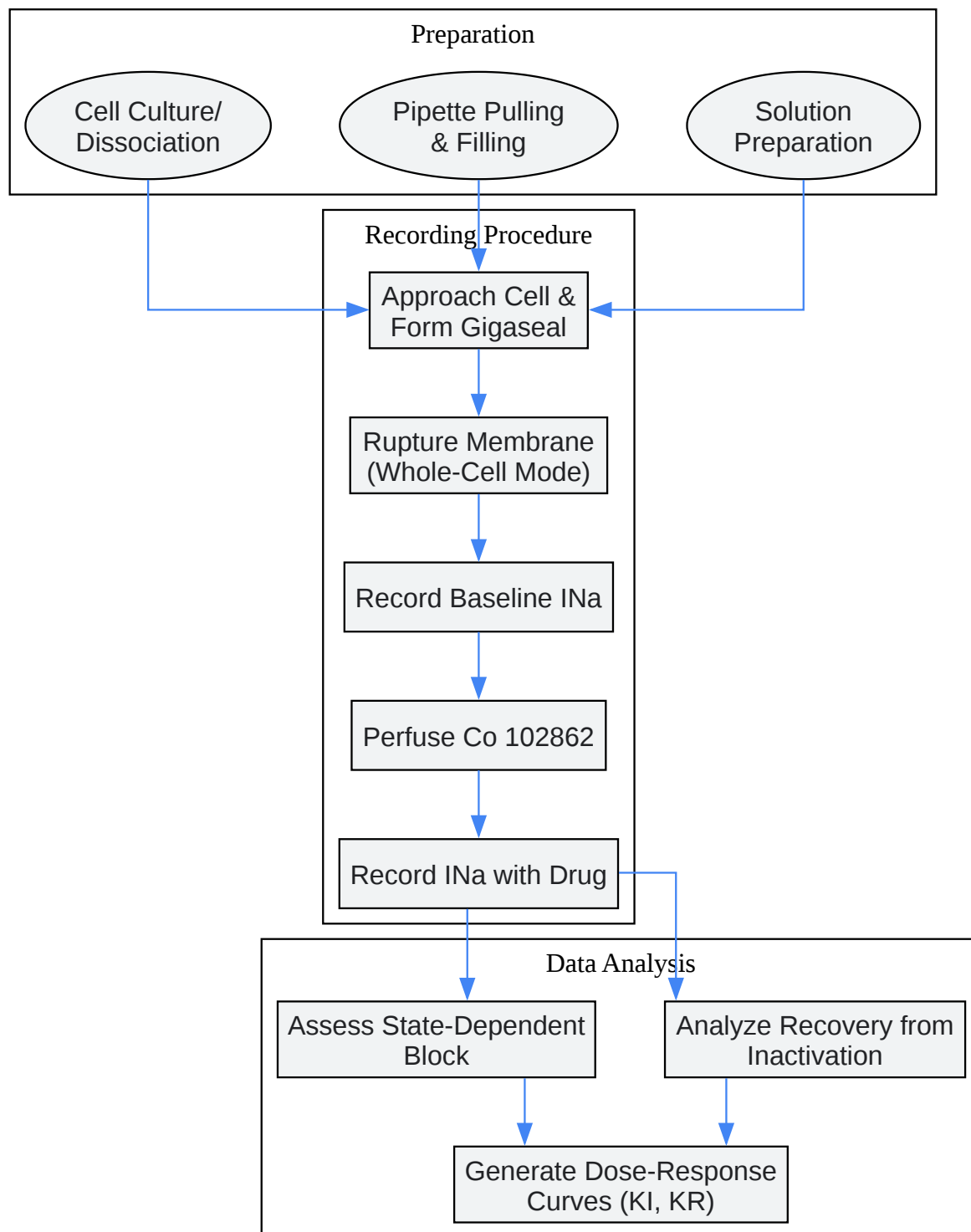
- Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pClamp software). [10]
- Inverted microscope with appropriate optics.
- Micromanipulator.
- Vibration isolation table.[11]
- Perfusion system for solution exchange.
- Borosilicate glass capillaries for pulling patch pipettes (resistance of 3-7 MΩ when filled with intracellular solution).[6]
- Pipette puller.

Whole-Cell Patch Clamp Procedure

- Preparation:
 - Turn on all equipment and allow it to warm up.
 - Start the perfusion of aCSF into the recording chamber at a rate of approximately 1.5 mL/min.[6]
 - Place the coverslip with the cultured cells (HEK-293 or hippocampal neurons) into the recording chamber.
 - Pull a glass pipette using a puller to achieve a resistance of 3-7 MΩ.
 - Fill the pipette with the filtered intracellular solution.[6]
- Obtaining a Gigaseal and Whole-Cell Configuration:
 - Mount the filled pipette onto the pipette holder.
 - Apply light positive pressure to the pipette.
 - Under visual guidance, lower the pipette and approach a target cell.
 - Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation. Apply gentle suction if necessary to form a high-resistance (GΩ) seal.
 - After achieving a stable GΩ seal, apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell configuration.[5][12] The interior of the pipette is now continuous with the cell's cytoplasm.
- Recording Sodium Currents (INa):
 - Switch the amplifier to voltage-clamp mode.
 - Hold the cell at a hyperpolarized potential, such as -100 mV or -80 mV, to ensure the majority of sodium channels are in the resting state.[1][3]
 - To elicit INa, apply depolarizing voltage steps (e.g., to -10 mV for a few milliseconds).[3]

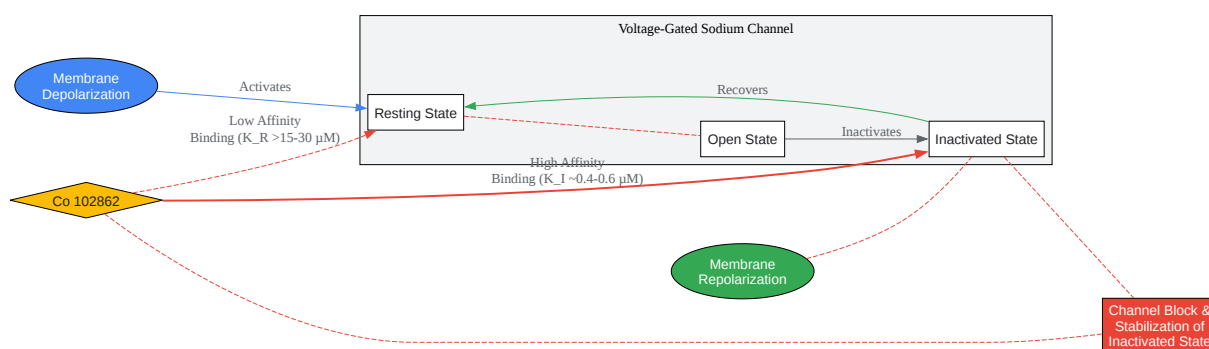
- Record the resulting transient inward currents. These can be blocked by tetrodotoxin (TTX) to confirm they are mediated by voltage-gated sodium channels.[\[3\]](#)
- Application of **Co 102862** and Data Acquisition:
 - Resting State Block:
 - Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) where most channels are in the resting state.
 - Apply various concentrations of **Co 102862** via the perfusion system.
 - Elicit INa with brief depolarizing pulses and measure the reduction in peak current to determine the block of resting channels.
 - Inactivated State Block (State-Dependence):
 - To assess the block of inactivated channels, use a voltage protocol that promotes channel inactivation. For example, hold the cell at a more depolarized potential (e.g., -80 mV) or use a pre-pulse protocol.[\[1\]](#)[\[3\]](#)
 - Apply various concentrations of **Co 102862**. The block will be more pronounced at depolarized potentials where more channels are in the inactivated state.[\[1\]](#)[\[3\]](#)
 - Measure the steady-state inhibition. Note that binding to the inactivated state is slow and may require several seconds to reach equilibrium.[\[1\]](#)[\[3\]](#)
 - Recovery from Inactivation:
 - Use a two-pulse protocol. A conditioning pre-pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential, and then a test pulse to measure the fraction of recovered channels.
 - Perform this protocol in the absence and presence of **Co 102862** to determine its effect on the rate of recovery from inactivation. **Co 102862** is expected to significantly slow this recovery.[\[1\]](#)[\[3\]](#)

Mandatory Visualization



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Caption: Experimental workflow for whole-cell patch clamp analysis of **Co 102862**.



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Caption: Mechanism of action for **Co 102862** on voltage-gated sodium channels.

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